![molecular formula C21H27N3O4 B1253452 2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a member of pyrrolidines.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Studies show efficient and easy synthesis methods for compounds structurally similar to 2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. These methods include conventional and microwave-assisted reactions, highlighting rapid and high-yielding synthesis processes (Sena et al., 2007).
Crystallographic Analysis : Crystal structure analyses of similar compounds have been performed, providing insights into molecular conformations and interactions. This includes studies on the crystal structure, conformation, and vibrational analysis of related Mannich base compounds (Franklin et al., 2011).
Chemical Properties and Reactions
Spectroscopic Analysis and Chemical Behavior : Research on compounds with similar structures includes the synthesis and spectroscopic analysis, highlighting the configurational and conformational aspects of azabicyclic derivatives (Solé et al., 1996).
Fluorescent Chemosensors : Certain derivatives have been used as chemosensors with reversible sensing capabilities for biologically significant ions, demonstrating the potential application in biological and environmental sensing (Subhasri & Anbuselvan, 2014).
Potential Biological and Medicinal Applications
Cytostatic Activities : Novel derivatives based on similar structural frameworks have been synthesized and assessed for cytostatic activities on cancer cell lines, suggesting potential applications in cancer research (Yong et al., 2007).
Structural and Theoretical Studies for Drug Design : Research on norcantharidine and norcantharidine derivatives provides insights into the supramolecular interactions and structural characteristics important for drug design and development (Tan et al., 2020).
properties
Product Name |
2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
---|---|
Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[4-(cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H27N3O4/c1-13-7-9-16-17(11-13)21(26)23(20(16)25)15-8-10-18(19(12-15)24(27)28)22-14-5-3-2-4-6-14/h8,10,12-14,16-17,22H,2-7,9,11H2,1H3 |
InChI Key |
LATQFWPCIRVICJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.